Cas no 219996-49-3 (4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylic acid)
![4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/219996-49-3x500.png)
4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- Boc-4-aminomethylbicyclo-[2.2.2]octane Carboxylic Acid
- 4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylicacid
- Bicyclo[2.2.2]octane-1-carboxylic acid,4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-
- 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylic acid
- SCHEMBL6798730
- A1-40066
- 4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid
- MFCD24465708
- 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]bicyclo[2.2.2]octane-1-carboxylic acid
- WS-01849
- 4-(((t-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid
- 4-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.2]octane-1-carboxylic acid
- 219996-49-3
- CS-0449996
- EN300-6487935
-
- MDL: MFCD24465708
- インチ: 1S/C15H25NO4/c1-13(2,3)20-12(19)16-10-14-4-7-15(8-5-14,9-6-14)11(17)18/h4-10H2,1-3H3,(H,16,19)(H,17,18)
- InChIKey: ZTXFFJDDDPLMAH-UHFFFAOYSA-N
- ほほえんだ: C12(C(O)=O)CCC(CNC(OC(C)(C)C)=O)(CC1)CC2
計算された属性
- せいみつぶんしりょう: 283.17835828g/mol
- どういたいしつりょう: 283.17835828g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 386
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 75.6Ų
4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR312501-1g |
4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid |
219996-49-3 | 1g |
£1960.00 | 2024-05-25 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1520663-250mg |
4-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[2.2.2]Octane-1-carboxylic acid |
219996-49-3 | 98% | 250mg |
¥9579 | 2023-04-06 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD448711-1g |
4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid |
219996-49-3 | 97% | 1g |
¥4156.0 | 2023-03-20 | |
abcr | AB542221-100 mg |
4-(((t-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid; . |
219996-49-3 | 100MG |
€1,006.90 | 2023-04-14 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWX129-250MG |
4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylic acid |
219996-49-3 | 95% | 250MG |
¥ 1,940.00 | 2023-03-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWX129-1G |
4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylic acid |
219996-49-3 | 95% | 1g |
¥ 3,960.00 | 2023-03-20 | |
1PlusChem | 1P00I4R6-250mg |
Bicyclo[2.2.2]octane-1-carboxylic acid,4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]- |
219996-49-3 | 95% | 250mg |
$307.00 | 2025-02-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWX129-10g |
4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylic acid |
219996-49-3 | 97% | 10g |
¥19800.0 | 2024-04-22 | |
Aaron | AR00I4ZI-10g |
Bicyclo[2.2.2]octane-1-carboxylic acid,4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]- |
219996-49-3 | 97% | 10g |
$3427.00 | 2025-01-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWX129-1.0g |
4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylic acid |
219996-49-3 | 97% | 1.0g |
¥3960.0000 | 2024-08-03 |
4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylic acid 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Wei Chen Nanoscale, 2015,7, 6957-6990
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4. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylic acidに関する追加情報
Comprehensive Overview of 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylic acid (CAS No. 219996-49-3)
The compound 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylic acid (CAS No. 219996-49-3) is a highly specialized organic molecule with significant applications in pharmaceutical research and material science. Its unique bicyclo[2.2.2]octane scaffold, combined with a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate in the synthesis of complex bioactive molecules. Researchers and industry professionals often seek this compound for its role in peptide coupling, drug discovery, and advanced polymer development.
One of the most frequently asked questions about 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylic acid is its solubility and stability under various conditions. Studies indicate that the Boc-protected derivative enhances the compound's stability in acidic environments, making it ideal for multi-step synthetic processes. Additionally, its bicyclic structure contributes to rigidity, which is advantageous in designing high-performance materials with precise molecular architectures.
In the context of current trends, the demand for Boc-protected intermediates like CAS No. 219996-49-3 has surged due to their utility in green chemistry and sustainable synthesis. Researchers are exploring eco-friendly solvents and catalytic systems to optimize the production of such compounds, aligning with global efforts to reduce chemical waste. This aligns with popular search queries such as "sustainable Boc-protected compounds" and "green synthesis of bicyclic carboxylic acids."
The carboxylic acid functionality in this compound also opens doors for diverse derivatization strategies. For instance, it can undergo esterification, amidation, or reduction to yield tailored derivatives for specific applications. This versatility is a key reason why 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylic acid is frequently referenced in patents related to drug delivery systems and biodegradable polymers.
Another area of interest is the compound's potential in computational chemistry. Molecular modeling studies leverage its well-defined bicyclo[2.2.2]octane core to predict interactions with biological targets or material surfaces. This has led to increased searches for "molecular docking studies of bicyclic compounds" and "Boc-protected amino acid applications in silico."
Quality control and analytical characterization of CAS No. 219996-49-3 are critical for ensuring reproducibility in research. Techniques such as HPLC, NMR, and mass spectrometry are commonly employed to verify purity and structural integrity. These methods are often discussed in forums and publications, reflecting user interest in "analytical protocols for Boc-protected bicyclic acids."
In summary, 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylic acid is a multifaceted compound with broad relevance in modern chemistry. Its combination of structural robustness, synthetic flexibility, and alignment with sustainable practices positions it as a cornerstone in both academic and industrial settings. As research continues to evolve, this compound is likely to remain a focal point for innovations in medicinal chemistry and advanced materials.
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